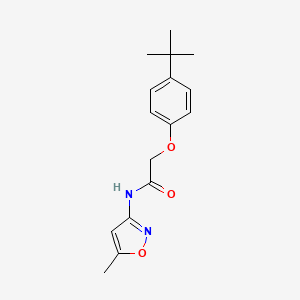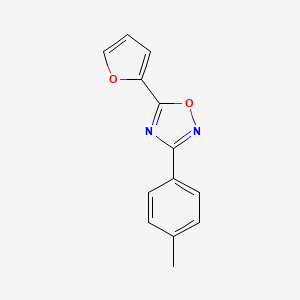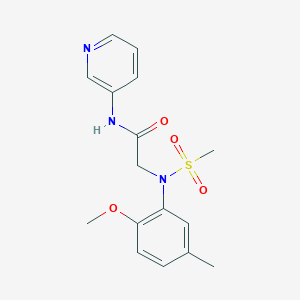
7-ethoxy-4-ethyl-8-methyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-ethoxy-4-ethyl-8-methyl-2H-chromen-2-one, also known as Coumarin, is a naturally occurring compound found in many plant species. It is widely used in the pharmaceutical and food industry due to its unique properties.
Mécanisme D'action
The mechanism of action of 7-ethoxy-4-ethyl-8-methyl-2H-chromen-2-one is not fully understood. However, it has been suggested that it acts by inhibiting various enzymes such as tyrosine kinase, topoisomerase, and cyclooxygenase. It also induces apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects on the body. It has been found to decrease the level of cholesterol and triglycerides in the blood. It also has anticoagulant properties and can prevent the formation of blood clots. This compound has been shown to have anti-inflammatory effects by inhibiting the production of prostaglandins and leukotrienes. It can also reduce pain and fever.
Avantages Et Limitations Des Expériences En Laboratoire
7-ethoxy-4-ethyl-8-methyl-2H-chromen-2-one has several advantages for lab experiments. It is readily available and relatively inexpensive. It has a wide range of pharmacological activities, making it a versatile compound for research. However, this compound has some limitations as well. It has low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness.
Orientations Futures
There are several future directions for research on 7-ethoxy-4-ethyl-8-methyl-2H-chromen-2-one. One area of interest is the development of this compound derivatives with improved pharmacological properties. Another area of research is the study of this compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the use of this compound as a natural food preservative is an area of growing interest.
Méthodes De Synthèse
7-ethoxy-4-ethyl-8-methyl-2H-chromen-2-one can be synthesized through various methods such as Pechmann condensation, Knoevenagel condensation, and Perkin reaction. The Pechmann condensation is the most commonly used method for the synthesis of this compound. It involves the reaction of salicylaldehyde with a β-ketoester in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an intramolecular cyclization to form this compound.
Applications De Recherche Scientifique
7-ethoxy-4-ethyl-8-methyl-2H-chromen-2-one has been extensively studied for its various pharmacological properties such as anticoagulant, anti-inflammatory, antimicrobial, and anticancer activities. It has been found to inhibit the growth of many cancer cell lines such as breast, lung, and colon cancer. This compound has also been shown to have antiviral activity against HIV, herpes simplex virus, and hepatitis C virus. It is currently being investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes.
Propriétés
IUPAC Name |
7-ethoxy-4-ethyl-8-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-4-10-8-13(15)17-14-9(3)12(16-5-2)7-6-11(10)14/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMODVBGPNLQSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[1-(2,4-dichlorophenyl)ethylidene]-3-hydroxybenzohydrazide](/img/structure/B5795208.png)

![4-({[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5795233.png)

![methyl {4-[(2-chlorobenzoyl)amino]phenoxy}acetate](/img/structure/B5795256.png)


![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-nitrobenzamide](/img/structure/B5795289.png)
![ethyl 3-oxo-3-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]propanoate](/img/structure/B5795297.png)
![1-benzyl-3-[2-(4-morpholinyl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B5795302.png)

![5-ethyl-2-[(2-fluorobenzoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B5795309.png)
